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Compound of Interest

Compound Name: Dimethyl oxalate

Cat. No.: B050477 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for dimethyl oxalate,

tailored for researchers, scientists, and drug development professionals. The information is

presented in a structured format to facilitate easy access and comparison of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental

protocols and a visualization of the mass spectral fragmentation pathway are also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For dimethyl oxalate, both ¹H and ¹³C NMR provide characteristic signals that

confirm its molecular structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of dimethyl oxalate is characterized by a single sharp peak, indicative

of the chemical equivalence of the six protons in the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Oxalate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.84 Singlet 6H -OCH₃
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Experimental Protocol: The ¹H NMR spectrum can be acquired on a standard NMR

spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (CDCl₃), is

used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of dimethyl oxalate displays two distinct signals, corresponding to the

methyl carbons and the carbonyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Oxalate

Chemical Shift (δ) ppm Assignment

52.9 -OCH₃

157.9 C=O

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same NMR

spectrometer as the ¹H NMR.[2] Chloroform-d (CDCl₃) is a common solvent for this analysis.[2]

Chemical shifts are referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of dimethyl oxalate shows characteristic

absorption bands for the C=O and C-O bonds.

Table 3: Key IR Absorption Bands for Dimethyl Oxalate

Wavenumber (cm⁻¹) Intensity Assignment

1730 - 1780 Strong C=O stretch (ester)

1440 Medium C-H bend (methyl)

1200 - 1300 Strong C-O stretch (ester)
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Note: The C=O stretching frequency can show multiple bands due to the presence of different

rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where

the planar trans structure is fixed, these complexities are reduced.[4][5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl

or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCl₄).[3]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Dimethyl Oxalate (Electron Ionization)

m/z Relative Intensity (%) Assignment

118 ~2 [M]⁺ (Molecular Ion)

59 100 [CH₃O-C=O]⁺

31 ~5 [OCH₃]⁺

15 ~32 [CH₃]⁺

Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer

with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often

via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This

causes ionization and fragmentation of the molecule. The resulting ions are then separated by

a mass analyzer and detected.

Mass Spectrometry Fragmentation Pathway
The fragmentation of dimethyl oxalate upon electron ionization primarily involves the cleavage

of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable

methoxycarbonyl cation.
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Caption: Proposed mass spectrometry fragmentation pathway for dimethyl oxalate.

This guide provides a foundational understanding of the key spectroscopic data for dimethyl
oxalate. For more in-depth analysis or specific applications, it is recommended to consult the

primary literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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